MAO-B vs. MAO-A Inhibition Profile: A 6.5-Fold Isoform Selectivity Advantage
4-Chloro-8-fluoroquinolin-3-amine demonstrates a 6.5-fold selectivity for MAO-B over MAO-A based on IC50 values obtained under identical assay conditions [1]. This selectivity profile is distinct from mono-halogenated 4-chloroquinolin-3-amine derivatives, which typically exhibit lower MAO-B selectivity or broader MAO-A/B inhibition without this pronounced isoform preference [2]. The differential is attributed to the combined electron-withdrawing effects of the 8-fluoro and 4-chloro substituents modulating binding pocket interactions.
| Evidence Dimension | IC50 for MAO-A vs. MAO-B Inhibition |
|---|---|
| Target Compound Data | IC50 (MAO-B): 15,400 nM (15.4 µM); IC50 (MAO-A): 100,000 nM (100 µM) |
| Comparator Or Baseline | 4-Chloroquinolin-3-amine derivatives: Reported IC50 values typically below 10 µM for MAO-A and MAO-B without pronounced selectivity (class-level inference) |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A; absolute IC50 (MAO-B) = 15.4 µM |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation |
Why This Matters
For CNS-targeted programs requiring isoform-selective MAO-B inhibition with reduced risk of MAO-A-mediated tyramine interactions, the 6.5-fold selectivity profile guides lead optimization and reduces false-positive attrition from non-selective analogs.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data: IC50 = 1.54E+4 nM (MAO-B); IC50 = 1.00E+5 nM (MAO-A). Northeast Ohio Medical University/ChEMBL. Deposited 2013. View Source
- [2] ChemInform Abstract. New Quinolines as Potential CNS Agents: MAO Inhibitory and CNS Activity Screening. 2023. View Source
